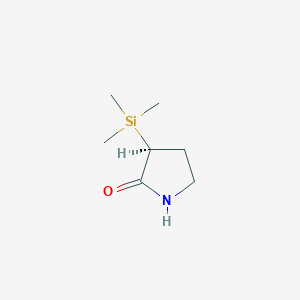![molecular formula C13H11ClO4 B3135949 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furoic acid CAS No. 406470-55-1](/img/structure/B3135949.png)
5-[(4-Chloro-3-methylphenoxy)methyl]-2-furoic acid
Vue d'ensemble
Description
The compound “5-[(4-Chloro-3-methylphenoxy)methyl]-2-furoic acid” is a derivative of phenylboronic acid . It has a molecular weight of 276.52 . The compound is solid in form .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCc1cc (OCc2ccc (cc2)B (O)O)ccc1Cl . This indicates that the compound contains a boronic acid group attached to a phenyl ring, which is further substituted with a chloro-methyl group and a phenoxy group . Physical And Chemical Properties Analysis
The compound is solid in form . It has a molecular weight of 276.52 . The InChI code for the compound is1S/C14H14BClO3/c1-10-8-13 (6-7-14 (10)16)19-9-11-2-4-12 (5-3-11)15 (17)18/h2-8,17-18H,9H2,1H3 .
Applications De Recherche Scientifique
Chemical Transformations and Synthesis
One area of scientific research focuses on the transformations and synthesis involving chemical structures related to 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furoic acid. For example, the study on the derivatives of 2-substituted 5-(1,2,3-thiadiazol-4-yl)-3-furoic acid explored the chemical reactions under the action of bases, leading to various transformations including cleavage, liberation, and formation of new compounds (Maadadi, Pevzner, & Petrov, 2017). This research contributes to the understanding of chemical reactivity and the development of synthetic methodologies for producing novel compounds.
Analytical Methodologies
Another significant application of compounds related to this compound is in the development of analytical methods for detecting environmental contaminants. For instance, a new approach for rapidly analyzing chlorophenoxy acid herbicides in water was presented, utilizing derivatization followed by gas chromatography-mass spectrometry (Catalina, Dallüge, Vreuls, & Brinkman, 2000). This methodology enhances the detection and quantification of herbicides, contributing to environmental monitoring and protection.
Potential Biological Activities
Research into the synthesis and characterization of derivatives, such as 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives, has indicated potential analgesic and anti-inflammatory activities in animal studies (Dewangan, Nakhate, Tripathi, Kashyap, & Dhongde, 2015). These findings suggest that chemical modifications of the this compound structure could lead to the development of new therapeutic agents.
Environmental and Food Safety
Innovations in the determination of phenoxy herbicides in water samples have been achieved by using phase transfer microextraction with simultaneous derivatization, followed by GC-MS analysis. This method shows high sensitivity and accuracy, enabling the detection of low concentrations of herbicides in water, thus ensuring environmental and food safety (Nuhu, Basheer, Alhooshani, & Al-Arfaj, 2012).
Propriétés
IUPAC Name |
5-[(4-chloro-3-methylphenoxy)methyl]furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO4/c1-8-6-9(2-4-11(8)14)17-7-10-3-5-12(18-10)13(15)16/h2-6H,7H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTABSYVYXVDOQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=C(O2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701191009 | |
| Record name | 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701191009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
406470-55-1 | |
| Record name | 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=406470-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701191009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 4-oxo-4,9a-dihydro-1H-pyrimido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B3135870.png)
![2-[(2S)-3-oxopiperazin-2-yl]acetic acid](/img/structure/B3135871.png)








![4-{[(Phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B3135927.png)

